1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene
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Overview
Description
1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-Tert-butyl-2-cyclopropoxy-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can participate in redox reactions, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-2-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Tert-butyl-3-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity.
1-Tert-butyl-4-nitrobenzene: Another positional isomer with different chemical properties.
Uniqueness
1-Tert-butyl-2-cyclopropoxy-3-nitrobenzene is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct steric and electronic characteristics. This combination of functional groups makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific properties.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopropyloxy-3-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-5-4-6-11(14(15)16)12(10)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
XMDBFLMJPRPWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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